6-Methylnonan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

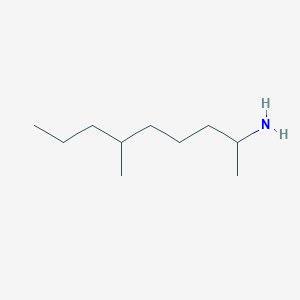

6-Methylnonan-2-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amino group attached to a nonane chain with a methyl substitution at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylnonan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. For instance, the reaction of 6-methylnonan-2-ol with ammonia in the presence of a dehydrating agent can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methylnonan-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

6-Methylnonan-2-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methylnonan-2-amine exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Nonan-2-amine: Lacks the methyl substitution at the sixth carbon.

6-Methylnonan-1-amine: The amino group is at the first carbon instead of the second.

6-Methyldecan-2-amine: Has an additional carbon in the chain.

Uniqueness: 6-Methylnonan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

6-Methylnonan-2-amine is a secondary amine with potential biological activity that has garnered interest due to its structural properties and implications in pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a nonane backbone with a methyl group at the 6th carbon and an amine group at the 2nd carbon, influencing its biological interactions.

Biological Activity Overview

This compound's biological activities have been investigated in various contexts, particularly concerning its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that secondary amines like this compound exhibit significant antimicrobial properties. A study on cationic amphipathic compounds demonstrated that secondary amines possess enhanced bacteriostatic and bactericidal effects compared to primary amines. In particular, low molecular weight derivatives showed remarkable synergistic activity against multidrug-resistant bacteria, suggesting that this compound could be effective in treating infections caused by resistant strains .

Table 1: Antimicrobial Efficacy of Secondary Amines

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bactericidal | < 10 µg/mL |

| Dendron D2 | Synergistic with Rifampicin | Reduced MIC by 4000-fold |

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of secondary amines were found to exhibit cytotoxic effects against colon (HCT-15), lung (A549), and breast (MCF7) cancer cell lines, with IC50 values ranging from sub-micromolar to low micromolar levels .

Table 2: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 8.4 |

| Copper Complex | HCT-15 | 0.02 |

| Copper Complex | A549 | 0.05 |

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial potency of various secondary amines against Escherichia coli. The findings indicated that low molecular weight compounds exhibited superior activity compared to their larger counterparts. Specifically, the study highlighted that this compound could disrupt bacterial membranes effectively, leading to cell lysis .

Study on Anticancer Activity

In another investigation, the cytotoxic effects of secondary amines were assessed on human cancer cell lines. The results demonstrated that compounds structurally similar to this compound showed significant inhibition of cell proliferation, particularly in breast and colon cancer models. The study concluded that further exploration into the structure-activity relationship (SAR) could enhance the design of more potent anticancer agents .

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

6-methylnonan-2-amine |

InChI |

InChI=1S/C10H23N/c1-4-6-9(2)7-5-8-10(3)11/h9-10H,4-8,11H2,1-3H3 |

InChI Key |

KJDAFNMLVGZVPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCC(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.